![molecular formula C21H25N3O2 B391615 N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE](/img/structure/B391615.png)
N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Adamantyl)ethyl]-5-nitroquinolin-8-amine is a synthetic organic compound characterized by the presence of an adamantyl group, a nitroquinoline moiety, and an amine functional group. The adamantyl group is known for its bulky, diamond-like structure, which imparts unique physical and chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the alkylation of adamantane with an appropriate alkyl halide under acidic conditions.
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The adamantyl intermediate is then coupled with the nitrated quinoline derivative in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology
The compound has potential applications in biological research due to its structural similarity to biologically active molecules. It can be used in the study of enzyme interactions, receptor binding, and as a probe in biochemical assays.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its adamantyl group is known to enhance the stability and bioavailability of drugs, making it a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its robust chemical structure and stability.
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The nitroquinoline moiety may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-Adamantyl)ethyl]-4-nitroquinolin-8-amine
- N-[1-(1-Adamantyl)ethyl]-6-nitroquinolin-8-amine
- N-[1-(1-Adamantyl)ethyl]-5-nitroquinolin-6-amine
Uniqueness
N-[1-(1-Adamantyl)ethyl]-5-nitroquinolin-8-amine is unique due to the specific positioning of the nitro group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity
This detailed overview highlights the significance of N-[1-(ADAMANTAN-1-YL)ETHYL]-5-NITROQUINOLIN-8-AMINE in scientific research and its potential applications across multiple disciplines
Properties
Molecular Formula |
C21H25N3O2 |
|---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-nitroquinolin-8-amine |
InChI |
InChI=1S/C21H25N3O2/c1-13(21-10-14-7-15(11-21)9-16(8-14)12-21)23-18-4-5-19(24(25)26)17-3-2-6-22-20(17)18/h2-6,13-16,23H,7-12H2,1H3 |
InChI Key |
GPMSZXBPITXKKZ-UHFFFAOYSA-N |
SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5 |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-benzyl-N,N-dimethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B391533.png)
![(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-[(FURAN-2-YL)METHYL]BUTANAMIDE](/img/structure/B391534.png)
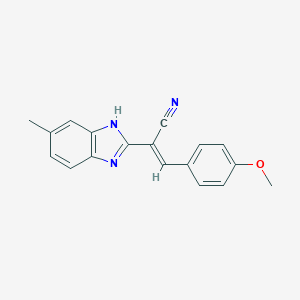
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(3-phenyl-2-propenylidene)acetohydrazide](/img/structure/B391537.png)
![3-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B391538.png)
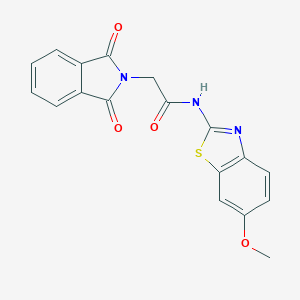
![2,4-Dichlorobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391544.png)
![3-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B391547.png)
![6-Methyl-2-(trifluoromethyl)-3,5-dihydroimidazo[4,5-f]benzimidazole](/img/structure/B391548.png)
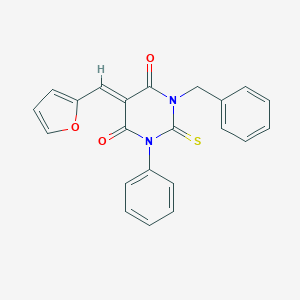
![[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino] N-(4-chlorophenyl)carbamate](/img/structure/B391553.png)
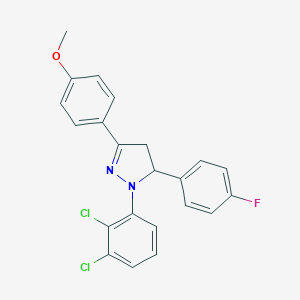
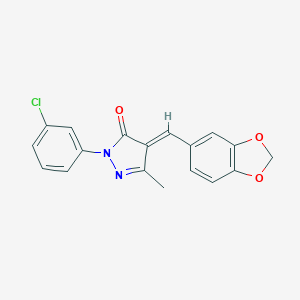
![N-(4-bromophenyl)-2-[(7-ethyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B391556.png)
